molecular formula C4H5NO2 B1332186 Pyrrolidine-2,4-dione CAS No. 37772-89-7

Pyrrolidine-2,4-dione

Cat. No. B1332186
CAS RN: 37772-89-7
M. Wt: 99.09 g/mol
InChI Key: DOQJUNNMZNNQAD-UHFFFAOYSA-N
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Description

Pyrrolidine-2,4-dione is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is a part of many natural products and pharmacologically important agents .


Synthesis Analysis

Pyrrolidine-2,4-dione derivatives have been synthesized and characterized by FT-IR, 1H NMR, 13C NMR, and HR-MS . The synthesis involves the design of compounds containing the pharmacophores of both hydrazine and diphenyl ether .


Molecular Structure Analysis

The molecular formula of Pyrrolidine-2,4-dione is C4H5NO2 . It has a molecular weight of 99.09 g/mol . The structure of Pyrrolidine-2,4-dione has been analyzed by X-ray diffraction .


Chemical Reactions Analysis

Pyrrolidine-2,4-dione has been involved in various chemical reactions. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate yielded 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione .


Physical And Chemical Properties Analysis

Pyrrolidine-2,4-dione has a molecular weight of 99.09 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 46.2 Ų .

Scientific Research Applications

Electron Acceptor in Organic Electronics

Pyrrolidine-2,4-dione derivatives have been identified as promising electron acceptors for electrochromic conjugated polymers in organic electronics. A novel derivative was synthesized and demonstrated potential as a building block for this application .

Anticancer Activity

Nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids containing the pyrrolidine core have been synthesized and evaluated for their anticancer potential against various cancer cell lines, showing promising results .

Herbicidal Activity

Derivatives of Pyrrolidine-2,4-dione have been designed and synthesized as potential green herbicides. These derivatives are based on natural tetramic acids and have shown herbicidal activity .

Drug Discovery

The pyrrolidine scaffold, including its derivatives such as pyrrolidine-2,4-dione, has been reported to be a versatile component in bioactive molecules with target selectivity. This makes it a valuable scaffold in drug discovery efforts .

Biosynthetic Pathway Analysis

Tetramate compounds featuring the unique skeleton of Pyrrolidine-2,4-dione have been investigated for their biosynthetic logics. New analogs with this rare skeleton have been discovered and analyzed .

Fungicidal Activity

Novel Pyrrolidine-2,4-dione derivatives containing N-substituted phenylhydrazine moiety have been synthesized and evaluated for their fungicidal activity against phytopathogenic fungi, with some compounds showing effective results .

Mechanism of Action

Target of Action

Pyrrolidine-2,4-dione, also known as 2,4-Pyrrolidinedione, is a core structure found in many natural products and pharmacologically important agents . The primary targets of this compound are often enzymes or receptors involved in various biological processes . For instance, it has been found to interact with hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries in microorganisms .

Mode of Action

The interaction of Pyrrolidine-2,4-dione with its targets often results in significant changes in the target’s function. For instance, in the biosynthesis of tetramates in microorganisms, Pyrrolidine-2,4-dione is formed by PKS and NRPS machineries, which recruit trans- or cis-acting thioesterase-like Dieckmann cyclase . This interaction leads to the formation of the tetramic acid ring, a key component of the compound’s structure .

Biochemical Pathways

Pyrrolidine-2,4-dione affects various biochemical pathways. In the case of tetramate biosynthesis, the compound is formed on an atypical NRPS module constituted by two discrete proteins, including the C (condensation)-A (adenylation)-T (thiolation) domains of BpdC and the A-T domains of BpdD . This unusual aminoacyl transthiolation between the T domains of two NRPS subunits is a unique feature of this pathway .

Result of Action

The result of Pyrrolidine-2,4-dione’s action can vary depending on the specific target and biological context. For instance, in the case of tetramate biosynthesis, the compound’s interaction with PKS and NRPS machineries leads to the formation of the tetramic acid ring . This ring is a key structural component of many bioactive compounds, including antibiotics, antitumor agents, antifungal agents, and antiviral agents .

Future Directions

Pyrrolidine-2,4-dione and its derivatives have shown potential in various areas of drug discovery and development . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQJUNNMZNNQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338858
Record name 2,4-Pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2,4-dione

CAS RN

37772-89-7
Record name 2,4-Pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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